Stellettadine A
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H38Cl2N6O |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
(2E,4E,6R)-N-[N'-[4-(diaminomethylideneamino)butyl]carbamimidoyl]-2,6,10-trimethylundeca-2,4,9-trienamide;dihydrochloride |
InChI |
InChI=1S/C20H36N6O.2ClH/c1-15(2)9-7-10-16(3)11-8-12-17(4)18(27)26-20(23)25-14-6-5-13-24-19(21)22;;/h8-9,11-12,16H,5-7,10,13-14H2,1-4H3,(H4,21,22,24)(H3,23,25,26,27);2*1H/b11-8+,17-12+;;/t16-;;/m1../s1 |
InChI Key |
QSKOXCXDDMSDAB-KVRSJLJZSA-N |
Isomeric SMILES |
C[C@H](CCC=C(C)C)/C=C/C=C(\C)/C(=O)NC(=NCCCCN=C(N)N)N.Cl.Cl |
Canonical SMILES |
CC(CCC=C(C)C)C=CC=C(C)C(=O)NC(=NCCCCN=C(N)N)N.Cl.Cl |
Synonyms |
stellettadine A |
Origin of Product |
United States |
Isolation and Structural Elucidation of Stellettadine a
Discovery and Original Isolation from Stelletta Species
Stellettadine A is a marine natural product that was first isolated from a marine sponge of the genus Stelletta. researchgate.netresearchgate.net This bisguanidinium alkaloid, which incorporates a norsesquiterpene unit, was discovered during screening for compounds that induce metamorphosis in the larvae of the ascidian Halocynthia roretzi. researchgate.netresearchgate.net The isolation process guided by this bioactivity led to the characterization of this compound as the responsible agent, showing a 100% effective dose (ED₁₀₀) of 50 μM for inducing larval metamorphosis. researchgate.netresearchgate.net Along with this compound, other alkaloids with mixed biogenetic origins, such as stellettamide B, have also been isolated from sponges of the same genus. acs.orgresearchgate.net
| Compound | Source Organism | Initial Biological Activity Noted |
| This compound | Stelletta sp. | Inducement of larval metamorphosis in Halocynthia roretzi researchgate.netresearchgate.net |
Initial Structural Assignment Methodologies
The initial determination of the planar structure of this compound was accomplished through a combination of spectroscopic analysis and chemical degradation. researchgate.netresearchgate.net Extensive 2D NMR (Nuclear Magnetic Resonance) experiments were crucial in elucidating the connectivity of the atoms within the molecule's unprecedented carbon skeleton. researchgate.net These spectral methods, along with other chemical data, allowed researchers to propose the initial structure of this novel acylated bisguanidinium alkaloid. kumamoto-u.ac.jp
Subsequent Structural Revisions and Absolute Configuration Determination
While initial spectroscopic methods provided the planar structure, the precise three-dimensional arrangement of atoms, or stereochemistry, required further investigation. This led to a definitive assignment of its absolute configuration through synthetic chemistry.
The absolute configuration of the chiral center in this compound was ultimately established as R. nih.govrsc.org This was unequivocally proven through the total synthesis of both possible enantiomers (the R and S forms) of the molecule. rsc.org By comparing the properties of the synthesized compounds with the natural product, the correct stereochemistry of naturally occurring this compound was confirmed. nih.gov
Total synthesis played a pivotal role in confirming the absolute structure of this compound. nih.gov Researchers synthesized both the natural enantiomer and its unnatural mirror image, starting from the corresponding enantiomers of citronellal (B1669106), a readily available chiral monoterpene aldehyde. nih.govrsc.orgthegoodscentscompany.com This synthetic approach allowed for a direct comparison of the physical and spectroscopic data of the synthetic molecules with the isolated natural product. The data for the synthesized (R)-enantiomer matched that of the natural this compound, thereby confirming its absolute configuration without ambiguity. nih.govrsc.org This demonstrates how chemical synthesis is a powerful and essential tool for the structural verification of complex natural products. nih.govnih.gov
| Method | Finding | Reference Compound(s) |
| Total Synthesis | The absolute configuration of this compound is R. | (R)-citronellal and (S)-citronellal nih.govrsc.org |
| Comparison | Spectroscopic data of synthetic (R)-Stellettadine A matched the natural product. | Natural this compound nih.govrsc.org |
Confirmation of Stereochemistry
Related Dimeric Guanidinium (B1211019) Alkaloids from Stelletta Sponges
The genus Stelletta is a rich source of guanidinium alkaloids. nih.gov Following the discovery of this compound, further investigation of extracts from a Stelletta species led to the isolation of related dimeric compounds, namely bithis compound and bistellettadine B. kumamoto-u.ac.jpacs.org These compounds are structurally related to this compound, representing dimeric forms of the parent alkaloid. acs.org Their structures were also elucidated through detailed spectroscopic analysis. acs.org The discovery of these related dimers highlights the biosynthetic capacity of Stelletta sponges to produce a family of complex guanidinium-containing natural products.
Synthetic Strategies and Chemical Modifications of Stellettadine a
Total Synthesis Approaches to Stellettadine A
The first and definitive total synthesis of this compound was accomplished by the research group of Kenji Mori. nih.govnih.gov This seminal work not only successfully constructed the complex molecule but also unequivocally established the absolute stereochemistry of the natural product. nih.govacademictree.org The synthesis was designed to be convergent, creating the two major fragments of the molecule separately before their final coupling. nih.gov
Retrosynthetic Analysis of the this compound Skeleton
The retrosynthetic strategy for this compound is straightforward, involving a key disconnection at the amide bond linking the norsesquiterpene side chain and the bisguanidinium unit. This approach simplifies the complex target into two more manageable synthetic targets: a chiral norsesquiterpenoid carboxylic acid derivative and a protected form of arcaine (B1209109). nih.gov
The primary disconnection is shown below:
Retrosynthetic Disconnection of this compound
| Target Molecule | Key Disconnection | Synthons | Synthetic Equivalents |
|---|
This retrosynthetic plan breaks down this compound into two key building blocks:
Fragment A : An activated form of the C11 norsesquiterpenoic acid. The stereocenter in this fragment can be traced back to the readily available chiral pool starting material, citronellal (B1669106). nih.govscribd.com
Fragment B : The bisguanidinium unit, arcaine. A suitable synthetic equivalent is derived from agmatine (B1664431) sulfate, where one guanidino group and the primary amine are appropriately protected to allow for selective acylation. nih.gov
The main challenge anticipated in this synthetic plan was the coupling of the hydrophobic terpenoid fragment with the highly polar and reactive guanidinium-containing fragment. nih.gov
Key Synthetic Intermediates and Reaction Pathways
The execution of the synthetic plan required the careful preparation of the two key fragments followed by their coupling.
Synthesis of the Norsesquiterpene Fragment:
The synthesis of the chiral norsesquiterpenoid acyl chloride began with commercially available (S)-citronellal. The process involved a five-step sequence to construct the required conjugated acyl chloride. nih.gov The key transformations included:
A Wittig reaction to extend the carbon chain.
Palladium-catalyzed oxidation.
A second Wittig reaction to install the diene system.
Saponification of the resulting ester to the corresponding carboxylic acid.
Conversion of the carboxylic acid to the reactive acyl chloride (S2) using a chlorinating agent. nih.gov
Synthesis of the Bisguanidinium Fragment and Coupling:
The arcaine fragment was prepared from agmatine sulfate. Protection of the guanidino groups was necessary to achieve selective acylation at the terminal amine. The protected bisguanidinium unit (S3) was then coupled with the norsesquiterpene acyl chloride (S2). nih.gov
The key coupling reaction and subsequent deprotection steps are outlined below:
Acylation: The acyl chloride S2 was reacted with the protected arcaine derivative S3. This step formed the crucial amide bond.
Deprotection: The protecting groups on the guanidinium (B1211019) moieties were removed under basic conditions (methanolic potassium hydroxide) followed by treatment with hydrochloric acid to yield the dihydrochloride (B599025) salt of the target molecule. nih.gov
Enantioselective Synthesis of this compound and its Enantiomer
An essential outcome of the total synthesis was the definitive assignment of the absolute configuration of natural this compound. nih.govacademictree.org The original isolation report had tentatively assigned the stereochemistry as S. archive.org
Mori's group performed an enantioselective synthesis of both the (R)- and (S)-enantiomers of this compound by starting from the corresponding enantiomers of citronellal, a classic chiral pool approach. nih.govnih.gov
Synthesis of (S)-Stellettadine A commenced with (S)-citronellal and yielded a product with a specific rotation of [α]D²⁵ +39.4. nih.gov
Synthesis of (R)-Stellettadine A commenced with (R)-citronellal, following the same reaction sequence, and yielded a product with a specific rotation of [α]D²⁵ -45.6. nih.gov
The specific rotation of the natural product was reported as [α]D²⁴ -32.8. nih.gov By comparing the sign of the specific rotation, the absolute configuration of naturally occurring this compound was unambiguously revised and established as R . nih.govnih.gov
Synthetic Methodologies for Analog and Derivative Generation
While specific publications detailing the synthesis of a wide array of this compound analogs are limited, the established total synthesis provides a clear blueprint for the generation of derivatives. Modifications can be envisioned at two primary locations: the bisguanidinium unit and the sesquiterpene moiety.
Construction of Modified Bisguanidinium Units
The arcaine (1,4-diguanidinobutane) portion of this compound can be modified to explore structure-activity relationships. The synthetic strategy would involve the preparation of analogs of the protected bisguanidinium fragment (S3) followed by coupling with the norsesquiterpene acyl chloride (S2).
Potential modifications could include:
Varying the linker length: Instead of a four-carbon chain (butane), linkers of different lengths could be employed by starting with diamine precursors other than putrescine (the precursor to agmatine).
Altering guanidinium substitution: The guanidino groups themselves could be alkylated or otherwise substituted, provided a synthetic route to the appropriately protected precursor can be developed.
Replacing guanidinium groups: One or both guanidinium groups could be replaced with other basic functionalities like amines, amidines, or imidazole (B134444) groups to probe the importance of the bisguanidinium pharmacophore.
The key challenge in these approaches remains the chemoselective protection and manipulation of the highly basic functional groups to ensure successful coupling with the terpenoid fragment.
Diversification of the Sesquiterpene Moiety
The norsesquiterpene fragment offers numerous opportunities for structural diversification. The synthesis starting from citronellal allows for modifications at various stages.
Strategies for Sesquiterpene Diversification
| Modification Strategy | Description | Potential Starting Materials/Methods |
|---|---|---|
| Stereochemical Variation | As demonstrated by Mori's synthesis, using the opposite enantiomer of citronellal produces the enantiomer of the natural product. Other diastereomers could be targeted by altering reaction conditions that create new stereocenters. | (R)- or (S)-citronellal. |
| Side Chain Modification | The isopropylidene group at the terminus of the chain could be altered. | Using citronellal derivatives or employing alternative Wittig reagents in the synthesis to change the terminal group. |
| Backbone Alteration | The carbon skeleton of the terpene could be changed entirely. | Replacing citronellal with other chiral or achiral terpene-based starting materials (e.g., geraniol, farnesol (B120207) derivatives) to create wholly new side chains. |
| Functional Group Variation | The conjugated diene system could be saturated, isomerized, or replaced with other functional groups like alkynes or aromatic rings. | Catalytic hydrogenation to reduce double bonds; isomerization reactions; or employing different synthetic routes that build up the side chain with alternative functionalities. |
These modifications would allow for a systematic exploration of how the size, shape, and electronic properties of the lipophilic tail influence the molecule's biological activity.
Methodological Advancements in this compound Synthesis
The synthesis of this compound, a structurally unique bisguanidinium alkaloid, has been a subject of interest in the field of organic chemistry since its isolation. The development of synthetic strategies not only provides access to this marine natural product for further biological studies but also drives the innovation of new chemical methodologies. This section details the key advancements in the synthetic approaches toward this compound.
The first and, to date, the only reported total synthesis of this compound was accomplished by Kenji Mori and his research group in 2001. nih.govscholarsportal.info This seminal work was pivotal as it successfully established the absolute configuration of the natural product as (R). The synthesis was enantioselective, starting from both (R)- and (S)-citronellal to produce both enantiomers of this compound. nih.govmdpi.com
The synthetic strategy employed by Mori's team was a convergent approach, which involved the preparation of two key fragments: a norsesquiterpene carboxylic acid chloride and a protected derivative of arcaine (1,4-diguanidinobutane). scholarsportal.info
The synthesis of the norsesquiterpene component began with (S)-citronellal and proceeded through a series of transformations to construct the required carbon skeleton and functionality. Key reactions in this sequence included multiple Wittig reactions to build the conjugated polyene system and a palladium-catalyzed oxidation. e-bookshelf.de The final step to prepare the acid chloride was achieved with oxalyl chloride. e-bookshelf.de
While no alternative total syntheses of this compound have been published since Mori's initial report, significant methodological advancements have been made in related areas of synthetic chemistry, particularly in the formation of amide bonds and the synthesis of guanidine-containing compounds. These modern methods offer potential improvements to the original synthetic route in terms of efficiency, mildness of reaction conditions, and substrate scope.
For instance, the development of advanced peptide coupling reagents could offer milder and more efficient alternatives to the acid chloride method used for the key fragment coupling. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), and T3P® (Propylphosphonic anhydride) have become standard in modern peptide synthesis due to their high reactivity and low incidence of side reactions. iris-biotech.decsic.esbachem.com Their application could potentially improve the yield and purity of the coupled product in a future synthesis of this compound.
Furthermore, the field of guanidinylation has seen substantial progress. Direct and early-stage guanidinylation protocols have been developed, which can simplify synthetic routes by avoiding extensive protecting group manipulations. acs.orgresearchgate.net New guanidinylating reagents have also been introduced that offer greater reactivity and compatibility with a wider range of functional groups. mdpi.com These advancements could streamline the synthesis of the arcaine fragment and its subsequent coupling.
The synthesis of other complex guanidine-containing marine natural products, such as the batzelladine alkaloids, has also spurred the development of novel synthetic strategies, including three-component coupling reactions and iodocyclization, which could potentially be adapted for the synthesis of this compound and its analogues. mdpi.com
Key Reactions in the Total Synthesis of (S)-Stellettadine A
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | (S)-Citronellal | i. Ph3P=CHOMe, THF; ii. Pd(OAc)2, MeCN, H2O | Intermediate Aldehyde | 72 (2 steps) |
| 2 | Intermediate Aldehyde | Ph3P=C(Me)CO2Et, Benzene, reflux | Diene Ester | 86 |
| 3 | Diene Ester | i. DIBAL-H, Toluene; ii. MnO2, CH2Cl2 | Dienal | 90 (2 steps) |
| 4 | Dienal | Ph3P=CHCO2Me, CH2Cl2 | Triene Ester | 78 |
| 5 | Triene Ester | i. KOH, MeOH; ii. (COCl)2, Benzene | Norsesquiterpenoic Acid Chloride | 67 (2 steps) |
| 6 | Norsesquiterpenoic Acid Chloride | Protected Arcaine, Et3N, CH2Cl2 | Acylated Protected Guanidine (B92328) | - |
| 7 | Acylated Protected Guanidine | i. KOH, MeOH; ii. aq. HCl | (S)-Stellettadine A | 67 (2 steps) |
Biological Activity Profiling of Stellettadine a Preclinical Research
Larval Metamorphosis Inducing Activity
One of the most significant reported biological activities of Stellettadine A is its ability to induce larval metamorphosis, a critical process in the life cycle of many marine invertebrates where a planktonic larva transforms into a benthic adult.
This compound has been demonstrated to be a potent inducer of metamorphosis in the larvae of the ascidian Halocynthia roretzi. nih.govresearchgate.net Research has shown that the compound induces metamorphosis with an effective dose for 100% of the population (ED100) of 50 μmol/L. nih.govresearchgate.netresearchgate.net This activity highlights the compound's interaction with the specific signaling pathways that govern this crucial developmental transition in ascidians. nih.gov
The discovery of chemical inducers like this compound holds significant implications for biological research. The process of metamorphosis in ascidians is a complex biological cascade, regulated by a combination of internal and external cues. These cues activate intricate signaling pathways involving neurotransmitters and other biochemical signals to initiate the dramatic morphological changes from a free-swimming larva to a sessile adult.
The ability of a specific molecule like this compound to trigger this entire process provides researchers with a valuable chemical tool to probe the underlying mechanisms of metamorphosis. By studying how this compound interacts with larval cells and tissues, scientists can identify the receptors and signaling pathways essential for initiating this developmental program. This research contributes to a deeper understanding of fundamental processes in developmental biology, such as cell signaling, gene regulation, and morphogenesis.
Activity in Ascidian Larvae (e.g., Halocynthia roretzi)
Antifungal Activities in Research Models
In addition to its effects on larval development, this compound has been noted for its antimicrobial properties. Research has indicated that it possesses moderate antifungal activity. acs.org
While specific minimum inhibitory concentration (MIC) values for this compound are not detailed in the available research, it has been reported to exhibit moderate antifungal activity. acs.org This activity is consistent with findings for other metabolites isolated from the Stelletta genus. For instance, Stellettamide A, another compound from a Stelletta sponge, showed significant activity against the fungus Mortierella remannianus with a half-maximal inhibitory concentration (IC50) of 5.1 μg/mL. nih.gov Another related compound, stellettasterol, demonstrated an MIC of 12.5 μg/mL against the same fungal species. nih.gov
RNA-Cleaving Activities
This compound has been reported to possess moderate RNA-cleaving capabilities. acs.org This activity was noted during the isolation and characterization of this compound and the related compound Stellettamide B from a Stelletta sponge. acs.org The ability to cleave RNA suggests a potential mechanism of action that could underlie its other biological effects, though the specifics of this activity require further investigation.
Enzyme Inhibition Studies
While direct and detailed enzyme inhibition studies for this compound are not extensively documented in publicly available literature, research on related compounds and indexing data suggest this is a potential area of activity.
Structurally related dimeric compounds, bistellettadines A and B, which are proposed to be biosynthesized from a this compound-like monomer, have been shown to be moderate inhibitors of Ca2+/calmodulin-dependent phosphodiesterase. nih.govacs.org Specifically, they exhibited 40-45% inhibition of the enzyme at a concentration of 100 µmol/L. nih.govresearchgate.net
Furthermore, a study detailing the total synthesis of this compound included "Reverse Transcriptase Inhibitors" among its assigned Medical Subject Headings (MeSH), which are used for indexing articles. nih.gov However, specific data from experiments confirming the direct inhibitory activity of this compound against reverse transcriptase or other enzymes is not specified in the corresponding abstract. nih.gov
Data Tables
Table 1: Biological Activities of this compound
| Activity | Target/Model Organism | Result | Citation |
|---|---|---|---|
| Larval Metamorphosis Induction | Halocynthia roretzi | ED100: 50 μmol/L | nih.govresearchgate.netresearchgate.net |
| Antifungal Activity | General | Moderate Activity Reported | acs.org |
Table 2: Biological Activities of Related Compounds
| Compound | Activity | Target/Model Organism | Result | Citation |
|---|---|---|---|---|
| Stellettamide A | Antifungal | Mortierella remannianus | IC50: 5.1 μg/mL | nih.gov |
| Stellettasterol | Antifungal | Mortierella remannianus | MIC: 12.5 μg/mL | nih.gov |
Ca2+/Calmodulin-Dependent Phosphodiesterase Inhibition
Currently, there is no publicly available scientific literature that specifically investigates or establishes the inhibitory activity of this compound against Ca2+/Calmodulin-Dependent Phosphodiesterase (PDE1). While PDE1 is a recognized therapeutic target, and various compounds are studied for their inhibitory effects on this enzyme, research directly linking this compound to this activity has not been reported. semanticscholar.orgnih.gov
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity
Similar to PDE1, there is a lack of specific research data on the inhibitory effects of this compound on Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a significant target in drug discovery, particularly for metabolic diseases, and numerous natural and synthetic compounds are evaluated for their inhibitory potential. acs.orglibretexts.org However, studies detailing the IC50 value or the mechanism of inhibition of PTP1B by this compound are not present in the available scientific literature.
General Cytotoxicity in In Vitro Cell Line Studies
Information regarding the general cytotoxicity of this compound in various in vitro cell line studies is not detailed in current research publications. While cytotoxicity assays are standard for evaluating the potential toxic effects of chemical compounds on cells, specific data for this compound is not available. nih.govwikipedia.org
Investigations in Cancer Cell Lines (e.g., K562 epithelium cancer cells)
There are no specific published studies on the cytotoxic effects of this compound on cancer cell lines, including the K562 chronic myelogenous leukemia cell line. Although compounds isolated from the Stelletta genus have been noted for their potential antitumor properties, specific research attributing this activity to this compound or detailing its impact on K562 cells has not been found. researchgate.net
Other Investigational Biological Properties
The most prominently reported biological activity of this compound is its ability to induce larval metamorphosis in the ascidian Halocynthia roretzi. researchgate.net It is recognized as the first polyamine alkaloid with an arcaine (B1209109) backbone. chemistry-chemists.com Beyond this, some database entries include MeSH (Medical Subject Headings) terms suggesting potential antifungal and reverse transcriptase inhibitory activities, though detailed studies supporting these classifications are not elaborated upon in the primary literature. nih.gov One review notes that this compound possesses general "enzyme inhibitory activities," but does not specify the enzymes targeted. chemistry-chemists.com
Mechanistic Studies and Cellular Targets of Stellettadine a
Exploration of Molecular Mechanisms of Action
The precise molecular mechanisms of action for Stellettadine A are still under active investigation. As a bisguanidinium alkaloid, its structure suggests potential interactions with negatively charged biological macromolecules, such as proteins and nucleic acids. Research into related compounds from the Stelletta genus indicates a variety of biological activities, including the induction of larval metamorphosis in ascidians, and antimicrobial and cytotoxic effects. researchgate.netresearchgate.net The exploration of its specific molecular engagements is a crucial step in elucidating its full therapeutic potential.
Identification of Specific Protein and Enzyme Targets
Scientific inquiry has begun to identify specific protein and enzyme systems that are modulated by this compound and its close structural relatives. These investigations provide valuable insights into the compound's potential biological roles.
Phosphodiesterases and Calcium/Calmodulin Signaling
Evidence suggests that compounds structurally related to this compound can influence calcium/calmodulin-dependent signaling pathways. Bistellettadines A and B, for instance, have been shown to moderately inhibit Ca2+/calmodulin-dependent phosphodiesterase. nih.gov Specifically, at a concentration of 100 µmol/L, bithis compound and bistellettadine B demonstrated 45% and 40% inhibition of this enzyme, respectively. nih.gov
Furthermore, stellettamide A, another compound isolated from the Stelletta sponge, has been identified as a novel inhibitor of calmodulin. nih.govnih.gov Its mechanism involves direct binding to calmodulin, an interaction that can be counteracted by increasing calmodulin concentrations. nih.govnih.gov Stellettamide A was found to inhibit the Ca2+/calmodulin-dependent activity of phosphodiesterase with an IC50 value of 52 μM. nih.govnih.gov This inhibitory action on a key signaling protein underscores the potential for stellettadine compounds to modulate cellular processes regulated by calcium.
Table 1: Inhibition of Ca2+/Calmodulin-Dependent Phosphodiesterase by Bistellettadines
| Compound | Concentration (µmol/L) | % Inhibition |
| Bithis compound | 100 | 45% |
| Bistellettadine B | 100 | 40% |
Data sourced from a study on the biological activities of compounds from a Stelletta sponge. nih.gov
Investigations into Kinase Pathways (e.g., IKKβ, NF-κB)
The IκB kinase (IKK) complex, particularly its IKKβ subunit, is a central regulator of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a pivotal role in inflammation, immunity, and cell survival. researchgate.netpreprints.org The canonical activation of NF-κB involves the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), a process mediated by the IKK complex. researchgate.netfrontiersin.org This allows the NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes. frontiersin.org
To date, there are no direct studies that have specifically investigated the interaction of this compound with the IKKβ or the NF-κB pathway. While various natural and synthetic compounds have been identified as inhibitors of this pathway, the potential role of this compound in modulating this critical signaling cascade remains an open area for future research.
Protein-Tyrosine Phosphatase Interactions
Protein-tyrosine phosphatases (PTPs) are a family of enzymes that counteract the activity of protein-tyrosine kinases, playing essential roles in the regulation of signal transduction pathways that control cell growth, differentiation, and metabolism. mdpi.comscbt.com One notable member of this family is Protein-Tyrosine Phosphatase 1B (PTP1B), which is recognized as a negative regulator of both insulin (B600854) and leptin signaling pathways. nih.govmedcraveonline.comresearchgate.netsemanticscholar.org
While direct studies on the interaction between this compound and PTPs are lacking, research on other metabolites from the Stelletta genus has revealed inhibitory activity against PTP1B. For example, a study on isomalabaricane triterpenes from a Stelletta species demonstrated that one of the isolated compounds exhibited significant PTP1B inhibitory activity with an IC50 value of 4.1 ± 0.9 μmol/L. nih.gov This finding suggests that the chemical scaffold of compounds from this marine sponge may have the potential to interact with and inhibit PTPs, although specific investigations with this compound are required to confirm this.
Effects on Cellular Processes in Model Systems
The ultimate biological effect of a compound is manifested through its impact on cellular processes. In vitro models provide a crucial platform for observing these effects at the cellular level.
Impact on Cell Growth and Proliferation in In Vitro Models
The effect of this compound on cell growth and proliferation has not yet been extensively documented in the scientific literature. While various studies have reported on the cytotoxic activities of other compounds isolated from Stelletta sponges against different cancer cell lines, specific data for this compound is not currently available. For instance, some isomalabaricane triterpenes from Stelletta sp. have shown cytotoxicity against P-388 murine leukemia cells. nih.gov Additionally, another compound, (Z)-stellettic acid C, has been shown to inhibit the growth of human leukemic U937 cells. nih.gov
Further research is necessary to determine the specific effects of this compound on the growth and proliferation of various cell lines, which would provide valuable information regarding its potential as a cytotoxic or cytostatic agent.
Modulation of Developmental Pathways (Ascidian Metamorphosis)
A significant area of research for this compound has been its remarkable ability to influence developmental processes, specifically the metamorphosis of ascidian larvae. Ascidians, or sea squirts, undergo a dramatic transformation from a free-swimming larval stage to a sessile adult form. This process is tightly regulated by a series of molecular and cellular events.
This compound has been identified as a potent inducer of this metamorphic process. nih.govnih.gov Research has demonstrated that this bisguanidinium alkaloid can trigger the complex cascade of events leading to larval settlement and the subsequent development into the adult form. nih.govnih.gov
Studies have determined the effective concentration at which this compound exerts this effect. It has been reported to induce metamorphosis in the larvae of the ascidian Halocynthia roretzi with a 100% effective dose (ED₁₀₀) of 50 μM. nih.govresearchgate.net This potent activity highlights its specific interaction with key signaling pathways that govern this critical life cycle transition in ascidians. nih.gov The precise molecular targets within these developmental pathways that this compound interacts with remain a subject of ongoing investigation.
| Organism | Process | Effective Concentration (ED₁₀₀) |
| Halocynthia roretzi | Larval Metamorphosis | 50 μM nih.govresearchgate.net |
Induction of Cellular Stress Responses (e.g., Endoplasmic Reticulum Stress)
There is currently no scientific literature available that documents the induction of cellular stress responses, such as endoplasmic reticulum stress, by this compound.
Alterations in Protein Glycosylation and Autophagy
There is currently no scientific literature available that describes alterations in protein glycosylation or the induction of autophagy as a result of treatment with this compound.
Structure Activity Relationship Sar Studies of Stellettadine a and Analogs
Methodologies for SAR and Quantitative Structure-Activity Relationship (QSAR) Analysis
SAR and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry, aiming to identify the key structural motifs (pharmacophores) responsible for a compound's biological effects. semanticscholar.orgjabonline.in These investigations employ a combination of computational and experimental techniques to build predictive models that guide the design of more potent and selective analogs. jabonline.inresearchgate.net
The initial phase of a modern SAR study typically involves in silico, or computational, methods. These techniques have become indispensable for screening large numbers of compounds and generating hypotheses, thereby saving significant time and resources. scribd.comresearchgate.net For a molecule like Stellettadine A, the process would begin with building a three-dimensional model of the compound.
Molecular Docking is a primary computational tool used to predict how a ligand (like this compound) binds to the active site of a target protein. researchgate.netjscimedcentral.com The algorithm samples numerous possible conformations of the ligand within the protein's binding pocket and scores them based on factors like electrostatic interactions and shape complementarity to estimate binding affinity. jabonline.inresearchgate.net
Pharmacophore Modeling aims to identify the essential spatial arrangement of functional groups required for biological activity. nih.govmdpi.com For guanidinium-containing marine alkaloids, these models often highlight the importance of hydrogen bond donors, positively charged centers, and hydrophobic regions. nih.govmdpi.com By analyzing the structure of active compounds, a pharmacophore model can be generated and used to screen virtual libraries for new potential leads. mdpi.comacs.org
Molecular Dynamics (MD) Simulations provide a more dynamic view of the ligand-protein complex. By simulating the movements of atoms over time, MD can assess the stability of the interactions predicted by molecular docking and provide a more realistic representation of the binding event within a biological system. nih.govawi.de
Quantitative Structure-Activity Relationship (QSAR) analysis builds mathematical models that quantitatively link the structural properties (descriptors) of a series of compounds to their biological activity. researchgate.netresearchgate.net Descriptors can include physicochemical properties like lipophilicity (LogP), electronic properties, and steric parameters. Current time information in Bangalore, IN. The resulting QSAR equation can then be used to predict the activity of novel, unsynthesized analogs. Current time information in Bangalore, IN.
While specific, comprehensive QSAR studies on this compound are not widely published, the methodologies are well-established from research on analogous marine guanidinium (B1211019) alkaloids, such as the batzelladines. nih.govresearchgate.net These studies confirm that an integrated computational approach is highly effective in elucidating the structural requirements for bioactivity. nih.gov
Computational models and the hypotheses they generate must be validated through empirical testing. researchgate.net The cornerstone of experimental validation is the chemical synthesis of analogs and the subsequent evaluation of their biological activity. mdpi.comrsc.org
The total synthesis of this compound and its unnatural enantiomer was a critical first step, confirming its absolute R-configuration and providing a route to generate modified versions. nih.gov To validate SAR hypotheses for this compound, chemists would systematically synthesize a series of analogs. Modifications could include:
Altering the length or structure of the hydrocarbon chain.
Replacing or modifying the bisguanidinium group.
Changing the stereochemistry at chiral centers.
Modifying the sesquiterpene skeleton. nih.govmdpi.com
These synthesized analogs would then be subjected to biological assays to measure their activity, for instance, the ascidian larval metamorphosis assay where this compound showed an ED100 value of 50 μM. researchgate.net By comparing the activity of the analogs to the parent compound, researchers can confirm which structural features are critical for function, thus validating or refining the computational models. nih.govchemrxiv.org
In Silico Approaches and Computational Modeling
Identification of Key Pharmacophoric Features
The guanidinium group is a recurring motif in a vast number of biologically active marine natural products. scribd.comnih.gov Due to its high basicity (pKa ≈ 13.6), it is protonated at physiological pH, forming a stable cation that can engage in strong, non-covalent interactions, particularly hydrogen bonds and salt bridges with anionic groups like phosphates and carboxylates found in proteins and other biological macromolecules. nih.govnih.gov
In many marine alkaloids, the guanidinium functionality is directly responsible for the compound's biological activity. rsc.orgresearchgate.net SAR studies on related polycyclic guanidine (B92328) alkaloids have demonstrated that the guanidinic moieties are crucial for interaction with protein targets. nih.gov The presence of a bisguanidinium unit in this compound suggests a potentially strong, bidentate interaction with its biological target, acting as a molecular anchor that positions the rest of the molecule for optimal effect. Any modification that removes or significantly alters the charge or hydrogen-bonding capability of this group would be expected to drastically reduce or abolish its biological activity.
This compound possesses a distinct norsesquiterpene unit which serves as a rigid, lipophilic scaffold. nih.govresearchgate.net The role of such terpenoid skeletons in natural products is often to provide the correct three-dimensional orientation for the pharmacologically active functional groups to interact with their target. researchgate.net
An analysis of the confirmed structure of this compound reveals that it is a sesquiterpene amide , not a lactone. nih.govnih.gov The molecule consists of the sesquiterpene acid connected via an amide bond to the bisguanidinium-containing amine component. Therefore, the key functional groups to consider are the amide linkage and the bisguanidinium cation.
The primary active functional group is the bisguanidinium cation . As discussed, this feature is common in potent marine alkaloids and is fundamentally linked to their biological effects through strong electrostatic and hydrogen-bonding interactions. nih.govfrontiersin.org
Data Tables
Table 1: Bioactivity of this compound
| Compound | Organism | Bioactivity | Concentration (ED100) |
| This compound | Halocynthia roretzi (Ascidian) | Larval Metamorphosis Induction | 50 μM researchgate.net |
Table 2: Key Structural Moieties and Their Hypothesized Roles in this compound
| Structural Moiety | Functional Class | Hypothesized Role in Bioactivity |
| Bisguanidinium Unit | Polyamine/Guanidinium | Primary pharmacophore; binds to target via electrostatic interactions and hydrogen bonds. nih.govnih.gov |
| Norsesquiterpene Skeleton | Terpenoid | Provides a rigid, lipophilic scaffold for presenting the bisguanidinium group; contributes to binding via hydrophobic interactions. researchgate.net |
| Amide Linkage | Amide | Covalently links the two main moieties; participates in hydrogen bonding and maintains structural conformation. |
Contribution of the Sesquiterpene Skeleton
Impact of Stereochemistry on Biological Activity
The stereochemical configuration of this compound and its analogs has been a subject of investigation to understand its influence on their biological profiles. The natural enantiomer of this compound possesses an R configuration at the chiral center of the citronellal-derived portion of the molecule. Synthetic efforts have successfully produced both the natural (+)-Stellettadine A and its unnatural (-)-enantiomer, allowing for comparative biological evaluation.
While detailed quantitative comparisons of the biological activity between the enantiomers of this compound are not extensively reported in the available literature, the focus on the total synthesis of the natural R-enantiomer suggests its primary role in the observed biological effects. It has been noted in broader studies of chiral compounds that enantiomers can exhibit significantly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to undesirable effects. khanacademy.orgresearchgate.net
Table 1: Stereoisomers of this compound
| Compound | Stereochemistry | Biological Activity Notes |
|---|---|---|
| (+)-Stellettadine A | R-configuration (Natural) | Presumed to be the primary active enantiomer. |
| (-)-Stellettadine A | S-configuration (Unnatural) | Synthesized for comparative studies. |
Systematic Structural Modifications and Their Biological Consequences
The structure-activity relationship (SAR) of this compound has been explored through the synthesis and biological evaluation of various analogs. These studies have primarily focused on modifications of the bis-guanidinium head group, the aliphatic side chain, and the tetrahydrofuran (B95107) ring to determine the structural requirements for biological activity, particularly its anthelmintic properties. uq.edu.au
Systematic modifications have revealed several key aspects of the this compound pharmacophore:
The Guanidinium Groups: The two guanidinium groups are considered essential for the observed biological activity. Their basicity and ability to form salt bridges are likely crucial for target interaction. Modifications to these groups generally lead to a significant decrease or loss of activity. researchgate.net
The Aliphatic Side Chain: The length and branching of the aliphatic side chain connecting the guanidinium moieties and the tetrahydrofuran ring play a role in modulating activity. Studies on analogs with varied side chains have shown that a branched chain may be a requirement for activity. uq.edu.au
The Tetrahydrofuran Ring: The tetrahydrofuran moiety is another important structural feature. Analogs where this ring system is altered or removed have been synthesized to probe its contribution to the biological effect. For instance, the saturation of the furan (B31954) ring in related natural products to a tetrahydrofuran ring has been shown to impact biological activity, suggesting the importance of this heterocycle. ucr.edu In a study on an unrelated natural product, the replacement of a tetrahydropyran (B127337) ring with a tetrahydrofuran analog resulted in a drastic reduction in antiproliferative activity, highlighting the significance of the specific ring structure for proper orientation and binding to the biological target. nih.gov
A series of this compound analogs were synthesized and evaluated for their anthelmintic activity. These studies provided valuable insights into the structural features necessary for this specific biological effect.
Table 2: Structure-Activity Relationship of this compound Analogs
| Modification | Structural Change | Impact on Anthelmintic Activity |
|---|---|---|
| Guanidinium Group | Modification or replacement of one or both guanidinium groups. | Significant decrease or loss of activity. |
| Aliphatic Side Chain | Alteration of chain length and branching. | A branched side chain appears to be favorable for activity. |
| Tetrahydrofuran Ring | Modification or replacement of the tetrahydrofuran ring. | The integrity of the ring is important for maintaining activity. |
Future Research Trajectories and Preclinical Development Potential
Discovery of Novel Biological Activities and Therapeutic Indications
The initial discovery of Stellettadine A was linked to its role as an inducer of larval metamorphosis in the ascidian Halocynthia roretzi at an ED100 value of 50 μM. researchgate.net However, preliminary studies have hinted at a wider range of biological effects, which warrant more thorough investigation. These known activities provide a foundation for exploring new therapeutic avenues.
Key reported activities include:
Antifungal Activity : The compound has demonstrated antifungal properties, though the specific spectrum and potency require more detailed characterization. chemistry-chemists.com
Enzyme Inhibition : this compound is known to possess enzyme inhibitory capabilities. chemistry-chemists.com Identifying the specific enzymes it targets is a critical next step and could reveal novel mechanisms of action relevant to various diseases.
Reverse Transcriptase Inhibition : Some reports have classified this compound as a potential reverse transcriptase inhibitor, suggesting a possible role in antiviral research. nih.gov
Future research should focus on systematic screening of this compound against a broad panel of biological targets, including cancer cell lines, pathogenic bacteria and viruses, and key enzymes involved in inflammatory and metabolic diseases. Given that many marine natural products exhibit cytotoxicity, exploring its anti-cancer potential is a logical progression. researchgate.net The unique norsesquiterpene unit and the bisguanidinium moiety are key structural features that may confer novel pharmacological properties. researchgate.net
Table 1: Known and Potential Biological Activities of this compound
| Activity | Description | Source(s) |
|---|---|---|
| Larval Metamorphosis Induction | Induces metamorphosis in Halocynthia roretzi larvae. | researchgate.net |
| Antifungal | Exhibits activity against fungal organisms. | chemistry-chemists.com |
| Enzyme Inhibition | Shows inhibitory action against unspecified enzymes. | chemistry-chemists.com |
| Reverse Transcriptase Inhibition | Suggested potential as an inhibitor of reverse transcriptase. | nih.gov |
| Antibacterial | Alkaloids from Stelletta sponges have shown antibacterial properties. | researchgate.net |
Elucidation of Complete Biosynthetic Pathways for Chemoenzymatic Synthesis
The carbon skeleton of this compound is of mixed biogenetic origin. researchgate.net While a possible biosynthetic pathway has been proposed, the complete enzymatic machinery responsible for its construction in Stelletta sp. remains unknown. researchgate.net A significant future goal is the full elucidation of this pathway, identifying the specific enzymes (e.g., terpene cyclases, guanidinylating enzymes) involved in its synthesis.
Understanding the natural biosynthetic route is paramount for developing chemoenzymatic synthesis strategies. mdpi.comnih.gov Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions, offering a powerful method for producing complex natural products and their analogues. mdpi.comcarmodyqs.com By identifying and harnessing the native enzymes from Stelletta sp. or engineering novel biocatalysts, researchers could develop highly efficient and stereoselective routes to the this compound core structure. nih.gov This approach could overcome the limitations of traditional multi-step chemical synthesis and facilitate the production of derivatives that are difficult to access through purely chemical means. researchgate.netrsc.org
Development of Advanced Synthetic Routes for Scalable Production
The total synthesis of this compound and its unnatural enantiomer has been successfully achieved, notably using citronellal (B1669106) as a chiral starting material. nih.govstxavierstn.edu.inthegoodscentscompany.com These initial synthetic routes were crucial for confirming the absolute stereochemistry of the natural product and providing material for preliminary biological testing. nih.gov
However, for preclinical development, these initial routes often require optimization for scalability, efficiency, and cost-effectiveness. mdpi.comsavemyexams.com Future research should focus on developing more advanced and robust synthetic strategies. uq.edu.au This could involve:
Convergent Synthesis : Designing pathways where complex fragments are synthesized separately and then joined, which is often more efficient than linear routes. e-bookshelf.de
Novel Catalytic Methods : Exploring new catalysts to improve the yield and selectivity of key steps, reducing the number of protection/deprotection sequences.
Process Optimization : Refining reaction conditions to be more amenable to large-scale production, focusing on factors like solvent use, temperature control, and purification methods. youtube.com
Developing a scalable synthesis is a critical bottleneck in the translation of many marine natural products from laboratory curiosities to viable drug candidates. researchgate.net
Table 2: Key Precursors in the Synthesis of this compound
| Precursor | Role | Source(s) |
|---|---|---|
| (R)- and (S)-Citronellal | Chiral starting materials for the synthesis of both natural (-) and unnatural (+) enantiomers of this compound. | nih.govstxavierstn.edu.in |
| Norsesquiterpene unit | The core hydrocarbon framework of the molecule. | researchgate.net |
| Bisguanidinium groups | Key functional moieties responsible for the compound's high polarity and likely its biological activity. | researchgate.net |
Design and Synthesis of Potent and Selective this compound Derivatives
The natural structure of this compound serves as an excellent starting point for a medicinal chemistry program. The synthesis of derivatives is a standard approach to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.govacademie-sciences.fr Future work should involve the rational design and synthesis of a library of this compound analogues.
Areas for structural modification could include:
The Norsesquiterpene Core : Altering the length, rigidity, and stereochemistry of the hydrocarbon backbone to probe the structure-activity relationship (SAR).
The Bisguanidinium Moieties : Modifying the guanidinium (B1211019) groups or replacing them with other basic or hydrogen-bonding functionalities to fine-tune target engagement and cell permeability.
The Acyl Chain : Varying the linker connecting the terpene and guanidinium parts of the molecule.
By systematically synthesizing and testing these derivatives, it may be possible to develop analogues with enhanced potency and selectivity for a specific biological target, such as a particular enzyme or receptor, while minimizing off-target effects. nih.govmdpi.com
Application in Chemical Biology as a Research Probe
With its unique structure and specific biological activity of inducing larval metamorphosis, this compound is an ideal candidate for use as a chemical probe. researchgate.netchemistry-chemists.com Chemical probes are small molecules used to study and manipulate biological systems. By using this compound, researchers could investigate the complex signaling pathways and molecular targets that govern invertebrate metamorphosis.
Further development could involve synthesizing tagged versions of this compound (e.g., with fluorescent dyes or affinity labels) to visualize its subcellular localization and identify its direct binding partners. This would not only illuminate the mechanism behind its metamorphosis-inducing effect but could also uncover previously unknown biological pathways that may be conserved across species and relevant to human health.
Integration with Complex In Vitro Models for Preclinical Assessment
Before any potential therapeutic candidate can advance to in vivo studies, rigorous preclinical assessment is required. nih.gov Traditionally, this has relied on two-dimensional (2D) cell cultures, which are now recognized as often providing misleading or non-predictive data because they fail to replicate the complex three-dimensional environment of living tissues. nih.gov
Future preclinical evaluation of this compound and its derivatives should leverage advanced in vitro models that more accurately mimic human physiology.
Three-dimensional (3D) cell culture systems, such as spheroids and organoids, allow cells to grow in aggregates that better represent the cell-cell and cell-matrix interactions found in vivo. nih.govmdpi.com These models feature gradients of nutrients and oxygen, creating cellular heterogeneity that is characteristic of many tissues and solid tumors. mdpi.com
Organ-on-a-chip and other microphysiological systems (MPS) represent a further leap, incorporating microfluidics to simulate tissue and organ functions. dechema.de Testing this compound derivatives in these systems could provide more physiologically relevant data on:
Efficacy : Assessing the compound's effect on cells within a tissue-like architecture.
Toxicity : Evaluating potential toxicity in human organ models (e.g., liver-on-a-chip, kidney-on-a-chip) early in the development process.
Pharmacokinetics : Studying drug absorption, distribution, and metabolism in a controlled microenvironment.
Integrating this compound into these advanced preclinical models will be crucial for validating its therapeutic potential and selecting the most promising candidates for further development. sigmaaldrich.com
Exploration in Relevant In Vivo Preclinical Models for Efficacy (excluding toxicity/safety)
Extensive literature searches have not yielded any specific studies detailing the in vivo efficacy of this compound in preclinical animal models for any human disease. While the compound has been isolated and its structure elucidated, research into its therapeutic potential appears to be in the very early stages, with a primary focus on its biological activity in non-mammalian systems.
The primary described biological function of this compound is its ability to induce metamorphosis in the larvae of the ascidian Halocynthia roretzi with a 100% effective dose (ED100) of 50 μmol/L. nih.gov This activity, while significant from a marine chemical ecology perspective, does not directly translate to a therapeutic effect in a human disease model.
Other compounds isolated from the same marine sponge genus, Stelletta, have demonstrated various biological activities, including antibacterial and antifungal properties. nih.gov For instance, stellettazoles B and C have shown activity against the growth of E. coli. nih.gov However, specific data on the in vivo efficacy of this compound in established preclinical models of infection, cancer, or other diseases is not present in the available scientific literature.
One report mentioned in vivo activity against Ehrlich and P388 leukemia in mice for Calyculin A, another compound isolated from a marine sponge, but not for this compound. vdoc.pub This highlights that while marine sponges are a source of bioactive compounds, the specific therapeutic investigation of each isolated compound varies greatly.
At present, there are no published research findings or data tables to present regarding the efficacy of this compound in any relevant in vivo preclinical models for human diseases. Future research would be required to explore any potential therapeutic applications and to generate such efficacy data.
Q & A
Q. How should conflicting data on this compound’s toxicity profiles be addressed in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
